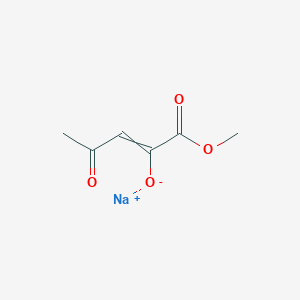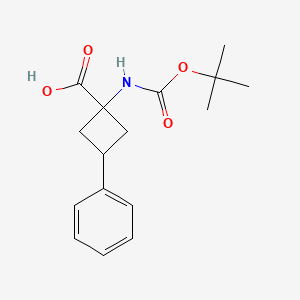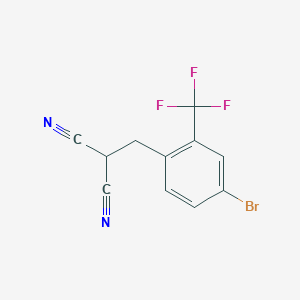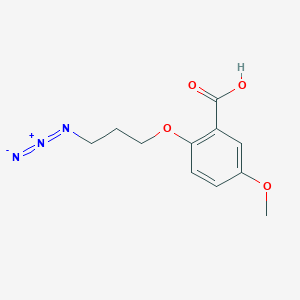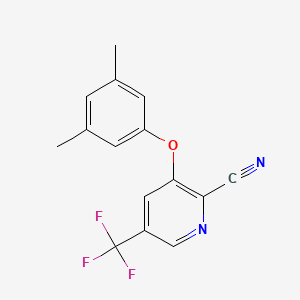
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide
説明
“5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the CAS Number: 1878644-68-8. It has a molecular weight of 267.33 .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .科学的研究の応用
Synthesis and Medicinal Chemistry
Indole-3-carboxamides Synthesis : Indole-3-carboxamides, including derivatives similar to 5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide, have been synthesized and evaluated for antagonist affinity at the 5-HT4 receptor, indicating potential applications in medicinal chemistry (Schaus et al., 1998).
Synthesis of Pyrimidoindole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates, closely related to the compound , have been used in the synthesis of pyrimido[5,4-b]indole derivatives, showcasing the versatility of these compounds in creating diverse molecular structures (Shestakov et al., 2009).
Biological Activities
Allosteric Modulation of CB1 : Compounds similar to this compound have shown potential as allosteric modulators for the cannabinoid type 1 receptor (CB1), which could be significant for developing new therapeutic agents (Khurana et al., 2014).
Dopamine Receptor Affinity : Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, structurally related to the compound , have shown affinity for dopamine D2-like receptors, which could have implications in the treatment of psychiatric disorders (Pinna et al., 2002).
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
生化学分析
Biochemical Properties
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit cell growth and induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific storage conditions, such as low temperatures (2-8°C) . Prolonged exposure to light and heat may lead to degradation, reducing the compound’s efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its effects may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are often metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound may influence metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to be transported by organic anion transporters (OATs) and organic cation transporters (OCTs) . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, indole derivatives can localize to the mitochondria, where they may exert their effects on cellular respiration and energy production . Additionally, this compound may accumulate in the nucleus, influencing gene expression and DNA repair processes.
特性
IUPAC Name |
5-amino-N-benzyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-14-6-7-15-13(10-14)8-9-19(15)16(20)18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLMRHLXBCKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



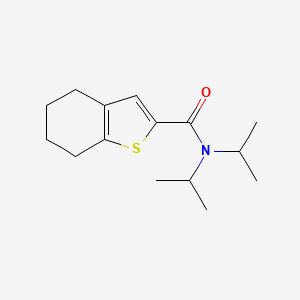

![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)
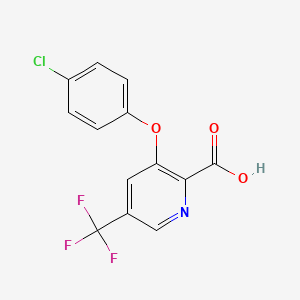
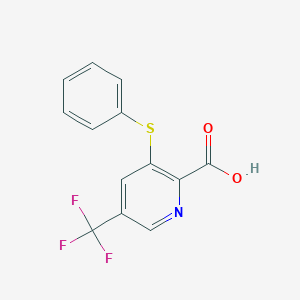
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)
